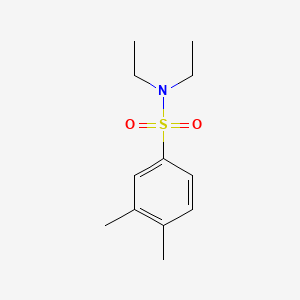

N,N-diethyl-3,4-dimethylbenzenesulfonamide

Description

Contextualization of Sulfonamide Chemistry within Organic Synthesis

Sulfonamides, characterized by a sulfonyl group connected to an amine, are a cornerstone of modern organic and medicinal chemistry. frontiersrj.comzenodo.orgajchem-b.comresearchgate.netajchem-b.com Their journey began with the discovery of their antibacterial properties, which revolutionized medicine before the advent of penicillin. ajchem-b.comajchem-b.com Beyond their therapeutic uses, sulfonamides are versatile building blocks in organic synthesis. ajchem-b.comajchem-b.com The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.

The reactivity of the sulfonamide functional group allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists. This versatility has led to the inclusion of the sulfonamide moiety in a vast array of molecules with diverse biological and material science applications.

Overview of the N,N-Dialkylbenzenesulfonamide Motif in Academic Investigations

Within the broader class of sulfonamides, the N,N-dialkylbenzenesulfonamide motif is of particular interest in academic research. These compounds are characterized by a benzene (B151609) ring attached to a sulfonamide group, where the nitrogen atom is further substituted with two alkyl groups. This structural arrangement imparts specific physicochemical properties to the molecules, influencing their reactivity, solubility, and biological activity.

Academic investigations into N,N-dialkylbenzenesulfonamides have explored their potential in various fields. They have been studied as intermediates in the synthesis of more complex molecules and as potential therapeutic agents. The N,N-dialkyl substitution pattern can be systematically varied to fine-tune the properties of the molecule, allowing for the development of structure-activity relationships.

Specific Focus on N,N-Diethyl-3,4-Dimethylbenzenesulfonamide: Structural Features and Research Relevance

This article focuses specifically on this compound. This compound possesses a unique combination of structural features: a benzenesulfonamide (B165840) core, two ethyl groups on the nitrogen atom, and two methyl groups at the 3 and 4 positions of the benzene ring.

The presence of the diethylamino group influences the compound's lipophilicity and steric bulk. The dimethyl substitution on the aromatic ring further modifies its electronic properties and spatial arrangement. While extensive research on this specific molecule is not widely documented in publicly available literature, its structural similarity to other well-studied N,N-dialkylbenzenesulfonamides suggests potential areas of research relevance. These could include its use as a synthetic intermediate or as a scaffold for the development of new bioactive compounds.

Below is a table summarizing the key structural features of this compound:

| Feature | Description |

| Core Structure | Benzenesulfonamide |

| N-Substitution | Diethyl |

| Aromatic Substitution | 3,4-Dimethyl |

Scope of the Academic Inquiry into the Chemical Compound

The scope of this academic inquiry is to provide a comprehensive overview of this compound based on available scientific information. Due to the limited specific data on this compound, the article will also draw upon the broader knowledge of N,N-dialkylbenzenesulfonamides to infer potential properties and areas of scientific interest. The subsequent sections will aim to detail its chemical properties and potential synthetic routes, while highlighting the current gaps in knowledge and suggesting future research directions. This inquiry is strictly focused on the chemical nature of the compound and will not delve into pharmacological or toxicological aspects.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-5-13(6-2)16(14,15)12-8-7-10(3)11(4)9-12/h7-9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJLFZBLGQJBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Diethyl 3,4 Dimethylbenzenesulfonamide and Analogous Structures

Precursor-Based Synthesis Strategies

Precursor-based strategies are foundational to the synthesis of the target compound, focusing on the preparation and subsequent reaction of key intermediates. The most direct route involves the synthesis of 3,4-dimethylbenzenesulfonyl chloride, which then serves as the immediate precursor to the final product.

Derivatization from 3,4-Dimethylbenzenesulfonamide Precursors

An alternative, though less common, approach to N,N-diethyl-3,4-dimethylbenzenesulfonamide involves the derivatization of the corresponding primary sulfonamide, 3,4-dimethylbenzenesulfonamide. This method would theoretically involve the sequential N-alkylation of the primary sulfonamide using an ethylating agent, such as ethyl halide. The initial reaction would form N-ethyl-3,4-dimethylbenzenesulfonamide, a secondary sulfonamide. A second alkylation step would then be required to introduce the second ethyl group, yielding the desired tertiary sulfonamide. This stepwise approach can be challenging due to potential side reactions and the need for precise control of reaction conditions to achieve double alkylation without over-alkylation or other competing reactions.

Introduction of the N,N-Diethylamino Moiety

The most prevalent and efficient method for introducing the N,N-diethylamino group is through the reaction of a sulfonyl halide with diethylamine (B46881). brainly.inyoutube.com This reaction directly forms the stable sulfonamide bond (S-N). The process is a nucleophilic substitution reaction where the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This approach is widely applicable to a variety of aryl sulfonyl chlorides and secondary amines, making it a robust method for synthesizing N,N-disubstituted sulfonamides. askfilo.com

Synthesis of Sulfonyl Chloride Intermediates

The synthesis of the crucial intermediate, 3,4-dimethylbenzenesulfonyl chloride, begins with 1,2-dimethylbenzene (o-xylene). wikipedia.org The standard method for converting aromatic compounds into their sulfonyl chlorides is chlorosulfonation. brainly.inorgsyn.org This process involves the direct reaction of o-xylene (B151617) with chlorosulfonic acid (ClSO₃H). mdpi.comresearchgate.net

During this electrophilic aromatic substitution reaction, the chlorosulfonyl group (–SO₂Cl) is introduced onto the benzene (B151609) ring. The directing effects of the two methyl groups on the o-xylene ring guide the substitution primarily to the 4-position, resulting in the formation of 3,4-dimethylbenzenesulfonyl chloride. mdpi.com The reaction typically produces hydrogen chloride as a byproduct.

General Reaction for Sulfonyl Chloride Synthesis: C₆H₄(CH₃)₂ + 2 ClSO₃H → CH₃C₆H₃(CH₃)SO₂Cl + H₂SO₄ + HCl

This intermediate is a key building block, not only for the title compound but for a wide range of analogous sulfonamide structures. googleapis.com

Condensation and Substitution Reactions for Sulfonamide Formation

The formation of the sulfonamide functional group is a cornerstone of organic synthesis, typically achieved through reactions that create a stable bond between a sulfonyl group and a nitrogen atom.

Amidation Reactions of Sulfonyl Halides

The reaction between a sulfonyl chloride and an amine is the most classical and widely used method for preparing sulfonamides. nih.gov In the case of this compound, the synthesis involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with diethylamine. shaalaa.comshaalaa.com

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. youtube.comprepchem.com The secondary amine, diethylamine, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The subsequent loss of a chloride ion and a proton from the nitrogen atom yields the final N,N-disubstituted sulfonamide product. youtube.com The resulting tertiary sulfonamide is notably insoluble in alkaline solutions because it lacks an acidic proton on the nitrogen atom. askfilo.comdoubtnut.com

| Reactant 1 | Reactant 2 | Typical Base | Product | Byproduct |

|---|---|---|---|---|

| 3,4-Dimethylbenzenesulfonyl chloride | Diethylamine | Pyridine/Triethylamine | This compound | Pyridinium/Triethylammonium chloride |

| Benzenesulfonyl chloride | Diethylamine | Potassium Hydroxide | N,N-Diethylbenzenesulfonamide | Potassium Chloride, Water |

| p-Toluenesulfonyl chloride | Diethylamine | - | N,N-Diethyl-4-methylbenzenesulfonamide | Hydrogen Chloride |

Amination of Benzenesulfonyl Derivatives

Beyond the use of sulfonyl halides, modern synthetic chemistry has explored alternative benzenesulfonyl derivatives for sulfonamide formation. These methods aim to circumvent the often harsh conditions or the need for pre-functionalized, and sometimes unstable, sulfonyl chlorides.

One innovative approach involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids. This method allows for the conversion of readily available acids into sulfonyl chlorides in a one-pot reaction, which can then be directly aminated to form the desired sulfonamide. princeton.eduprinceton.edu This strategy merges traditional amide coupling partners (carboxylic acids and amines) to generate sulfonamides. princeton.edu

Targeted Functionalization of the Benzene Ring

The core of this compound is the 3,4-dimethylated benzene ring. The introduction and positioning of these methyl groups, along with the subsequent addition of the sulfonyl group, are critical steps in the synthesis.

Strategies for Introducing Methyl Substituents

The 3,4-dimethyl substitution pattern on the benzene ring is typically achieved by starting with a pre-dimethylated precursor, namely 1,2-dimethylbenzene (ortho-xylene). Introducing two methyl groups onto a benzene ring with precise 1,2-orientation can be challenging due to the directing effects of the first methyl group. Friedel-Crafts alkylation of toluene (B28343) (methylbenzene), for example, would yield a mixture of ortho, meta, and para isomers, necessitating complex separation processes. Therefore, utilizing commercially available o-xylene is the most direct and efficient strategy.

Regioselective Functionalization Approaches

With o-xylene as the starting material, the next critical step is the regioselective introduction of a functional group that will be converted into the sulfonamide. The two methyl groups on the benzene ring are activating and direct incoming electrophiles to the ortho and para positions. msu.educhemguide.co.uk This means that electrophilic substitution will primarily occur at positions 3, 4, 5, and 6.

Direct Sulfonation/Chlorosulfonation:

The most direct route to the key intermediate, 3,4-dimethylbenzenesulfonyl chloride, is the electrophilic chlorosulfonation of o-xylene using chlorosulfonic acid. orgsyn.org The two methyl groups direct the incoming chlorosulfonyl group (–SO₂Cl) to the positions ortho and para to them. This results in a mixture of isomers, primarily 3,4-dimethylbenzenesulfonyl chloride and 4,5-dimethylbenzenesulfonyl chloride. The separation of these isomers can be a significant challenge.

Nitration Followed by Reduction and Diazotization:

An alternative, more controlled approach involves a multi-step sequence starting with the nitration of o-xylene.

Nitration: The nitration of o-xylene yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. researchgate.net The ratio of these products can be influenced by the reaction conditions, including the nitrating agent and the presence of catalysts like zeolites, which can enhance para-selectivity. researchgate.net

Reduction: The separated 4-nitro-o-xylene can then be reduced to 3,4-dimethylaniline (B50824).

Diazotization and Sulfonation (Sandmeyer-type reaction): The resulting 3,4-dimethylaniline can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield 3,4-dimethylbenzenesulfonyl chloride. rsc.org This method offers better regiocontrol compared to direct sulfonation.

Amination:

Direct C-H amination of nitroarenes has emerged as a strategy for forming C-N bonds. nih.govnih.gov Recent advancements have shown transition-metal-free, regioselective methods for the amination of nitrobenzenes, which could be conceptually applied to functionalized xylenes (B1142099). nih.govnih.gov This approach could offer a more direct route to substituted anilines, bypassing the need for a separate reduction step after nitration.

Optimization of Synthetic Pathways

Reaction Condition Parameterization (Temperature, Solvent, Stoichiometry)

The final step in the synthesis is the reaction between 3,4-dimethylbenzenesulfonyl chloride and diethylamine to form the sulfonamide. The optimization of this step involves careful control of several parameters.

| Parameter | Effect on Reaction | Optimized Conditions |

| Temperature | Affects reaction rate and side product formation. Higher temperatures can lead to decomposition. | Typically performed at low to ambient temperatures (0 °C to room temperature) to control exothermicity and minimize side reactions. |

| Solvent | Influences the solubility of reactants and the reaction pathway. | Aprotic solvents such as dichloromethane, diethyl ether, or toluene are commonly used. The choice of solvent can impact the ease of work-up and product isolation. |

| Stoichiometry | The ratio of reactants is critical. An excess of the amine is often used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct. | A slight excess (1.1 to 2.2 equivalents) of diethylamine is generally employed. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be added to scavenge the HCl produced. |

Yield Enhancement and Purity Control Methodologies

Maximizing the yield and purity of the final product is a primary goal of process optimization.

Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction and ensure it goes to completion, preventing the formation of impurities from over-reaction or side reactions.

Work-up Procedure: The work-up procedure is critical for removing unreacted starting materials and byproducts. This typically involves washing the organic reaction mixture with dilute acid to remove excess amine, followed by a wash with a base (like sodium bicarbonate solution) to remove any remaining acidic impurities, and finally a brine wash before drying and solvent evaporation.

Purification: The crude product may require further purification. Recrystallization is a common method for purifying solid sulfonamides, yielding a product with high purity. researchgate.net The choice of solvent for recrystallization is crucial and is determined empirically to provide good recovery of the pure compound. Column chromatography can also be used, especially for smaller scale syntheses or when isomers are present.

Considerations for Scalable Synthesis Techniques

Transitioning a laboratory-scale synthesis to an industrial scale introduces new challenges and considerations. thieme-connect.com

Reagent Selection: On a large scale, the cost, availability, and safety of reagents are paramount. For instance, while chlorosulfonic acid is effective, it is highly corrosive and hazardous, requiring specialized handling and equipment. rsc.org Alternative, safer sulfonating agents or synthetic routes might be explored for large-scale production. thieme-connect.com The use of stable and safer sulfur dioxide surrogates, like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), is a modern approach to introduce sulfonyl groups. thieme-connect.comacs.org

Process Safety: The exothermic nature of many of the reaction steps, particularly chlorosulfonation and the final amidation, must be carefully managed on a large scale to prevent runaway reactions. This involves using jacketed reactors with efficient cooling systems and controlling the rate of reagent addition.

Waste Management: Large-scale synthesis generates significant amounts of waste. Green chemistry principles should be applied to minimize waste, for example, by choosing solvents that can be recycled or by developing catalytic rather than stoichiometric processes. researchgate.net

Continuous Flow Synthesis: For large-scale production, continuous flow reactors can offer significant advantages over traditional batch processing. acs.org Flow chemistry can provide better control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and more consistent product quality. Electrochemical methods in flow cells have also been developed for sulfonamide synthesis, offering a green and efficient alternative. acs.orgrsc.orgresearchgate.net

Product Isolation and Purification: The methods used for product isolation and purification must be scalable. Filtration and recrystallization are generally more amenable to large-scale operations than chromatography. Developing a robust crystallization process that consistently delivers the product with the desired purity and physical form is a key aspect of process development. acs.org

Chemical Reactivity and Mechanistic Transformations of N,n Diethyl 3,4 Dimethylbenzenesulfonamide Systems

Reactions Involving the Sulfonamide Functional Group

The sulfonamide moiety (–SO₂NR₂) is the cornerstone of the molecule's functionality, exhibiting dual reactivity at both the nitrogen and sulfur centers.

Nucleophilic Reactivity at the Nitrogen Center

While the nitrogen atom in a sulfonamide is generally considered to be non-basic and a poor nucleophile due to the strong electron-withdrawing effect of the adjacent sulfonyl group, it can participate in specific reactions. The electron density on the nitrogen is significantly reduced as it is delocalized across the S=O bonds. However, under certain conditions, such as electrochemical oxidation, the nitrogen center and its alkyl substituents become reactive. For instance, in studies on the closely related N,N-diethylbenzenesulfonamide, electrochemical methods have been used to achieve oxidative dealkylation. mdpi.com This process is thought to proceed through an N-sulfonyliminium cation precursor, highlighting a pathway where the nitrogen center's environment is chemically altered. mdpi.com

Sulfonylation Reactions with the Sulfonyl Moiety

The sulfur atom of the sulfonyl group is highly electrophilic due to the presence of two electronegative oxygen atoms and the nitrogen atom. This makes it susceptible to attack by nucleophiles. The synthesis of sulfonamides, including N,N-diethyl-3,4-dimethylbenzenesulfonamide itself, typically involves the reaction of the corresponding sulfonyl chloride (3,4-dimethylbenzenesulfonyl chloride) with a nucleophile, in this case, diethylamine (B46881).

Conversely, the entire sulfonamide group acts as an electron-withdrawing substituent on the aromatic ring. Theoretical calculations have shown that the sulfonamide group leads to a global decrease in the energy of both sigma (σ) and pi (π) orbitals of the aromatic system. nih.gov This electronic effect diminishes the nucleophilicity of the benzene (B151609) ring but is central to its reactivity in other contexts.

Reactivity of the N,N-Diethylamino Substituents

The two ethyl groups attached to the sulfonamide nitrogen are not mere spectators; they actively influence the molecule's properties and offer sites for further chemical modification.

Role of Alkyl Groups in Steric and Electronic Effects

Electronically, alkyl groups are weakly electron-donating. This effect can slightly increase the electron density on the nitrogen atom compared to an unsubstituted sulfonamide (–SO₂NH₂), although this is largely overshadowed by the powerful withdrawing nature of the sulfonyl group. The interplay between steric and electronic effects of substituents is crucial in determining the regioselectivity and feasibility of reactions like hydrolysis in related systems. researchgate.net

Potential for Further Derivatization

The N-ethyl groups are targets for chemical modification, offering a route to synthesize derivatives with altered properties. A significant pathway for derivatization is the dealkylation of the diethylamino group. Detailed studies on N,N-diethylbenzenesulfonamide have demonstrated that controlled-current electrochemical oxidation can selectively remove one or both ethyl groups. mdpi.com This process can yield the monodeethylated product (N-ethyl-3,4-dimethylbenzenesulfonamide) and the fully deethylated product (3,4-dimethylbenzenesulfonamide), opening avenues for further functionalization at the nitrogen atom. mdpi.com

| Reaction | Conditions | Products | Reference |

| Electrochemical Dealkylation | Controlled-current, undivided cell, MeOH solvent | N-ethylbenzenesulfonamide, Benzenesulfonamide (B165840) | mdpi.com |

This table is based on the dealkylation of the parent compound N,N-diethylbenzenesulfonamide, which serves as a model for the title compound.

Electrophilic and Nucleophilic Reactions on the Dimethyl-Substituted Benzene Ring

The reactivity of the benzene ring is governed by the combined electronic effects of its three substituents: the two activating methyl groups and the deactivating sulfonamide group.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the benzene ring acts as a nucleophile. nptel.ac.in The outcome of such reactions on this compound is dictated by the directing effects of the substituents.

Methyl Groups (-CH₃): These are activating, electron-donating groups and are ortho, para-directors.

Sulfonamide Group (-SO₂NEt₂): This is a deactivating, electron-withdrawing group and is a meta-director.

The positions on the ring are influenced as follows:

Position 2: ortho to the sulfonamide and ortho to the 3-methyl group.

Position 5: meta to the sulfonamide, ortho to the 4-methyl group, and para to the 3-methyl group.

Position 6: ortho to the sulfonamide and meta to both methyl groups.

The powerful activating and directing effects of the two methyl groups, particularly at position 5 which is para to one methyl and ortho to the other, would likely make it the most favorable site for electrophilic attack. The deactivating nature of the sulfonamide group makes the ring less reactive towards EAS than xylenes (B1142099) but more reactive than nitrobenzene. youtube.com

| Substituent | Electronic Effect | Directing Effect (for EAS) |

| -CH₃ (at C3) | Activating | ortho, para (to positions 2, 4, 5) |

| -CH₃ (at C4) | Activating | ortho, para (to positions 3, 5) |

| -SO₂NEt₂ | Deactivating | meta (to positions 2, 5) |

Nucleophilic Aromatic Substitution (SNAr): This type of reaction, where a nucleophile replaces a leaving group on an aromatic ring, is less common and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The sulfonamide group is electron-withdrawing, which could potentially facilitate SNAr if a suitable leaving group (like a halogen) were present on the ring, particularly at a position ortho or para to the sulfonamide group. However, the presence of the electron-donating methyl groups would counteract this effect, making SNAr reactions on this specific compound challenging and unlikely without modification. libretexts.org

Substituent-Directed Aromatic Reactivity

The reactivity of the aryl ring in this compound is dictated by the cumulative electronic effects of its substituents: the N,N-diethylsulfonamide group and the two methyl groups at the C-3 and C-4 positions.

N,N-Diethylsulfonamide Group: As a derivative of the sulfonic acid group, the sulfonamide is a moderately deactivating, electron-withdrawing group. Through resonance and inductive effects, it withdraws electron density from the benzene ring, making it less susceptible to electrophilic aromatic substitution than benzene itself. For electrophilic attack, this group directs incoming electrophiles to the meta position (C-5). Conversely, for nucleophilic aromatic substitution (SNAr), the sulfonamide group acts as an activating group, directing attack to the ortho and para positions.

Methyl Groups: The methyl groups at C-3 and C-4 are electron-donating groups through hyperconjugation and induction. They activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to their ortho and para positions. In this specific substitution pattern, the C-2, C-5, and C-6 positions are activated by the methyl groups.

Nucleophilic Aromatic Substitution (SNAr) Activation by Sulfonamide Groups

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAr). The sulfonamide moiety is an effective activating group for such transformations, particularly when a suitable leaving group (e.g., a halide) is present on the ring. cdnsciencepub.comchemistrysteps.comlibretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The aromaticity of the ring is temporarily broken during this step.

Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

For this mechanism to be effective, the electron-withdrawing sulfonamide group must be positioned ortho or para to the leaving group. libretexts.org This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the sulfonamide group, thereby stabilizing the intermediate and lowering the activation energy of the reaction. libretexts.orgyoutube.com In a hypothetical derivative like N,N-diethyl-2-chloro-4,5-dimethylbenzenesulfonamide, the sulfonamide group would strongly activate the C-2 position for nucleophilic attack.

Ortho-Lithiation and Directed Metalation Strategies for Aryl Ring Functionalization

One of the most powerful strategies for the regioselective functionalization of aryl rings is Directed ortho-Metalation (DoM). This reaction utilizes a Directed Metalation Group (DMG) to guide a strong organolithium base to deprotonate a specific ortho position, creating a highly reactive aryllithium intermediate. wikipedia.org The N,N-dialkylsulfonamide group is recognized as a strong DMG. organic-chemistry.org

The mechanism involves the coordination of the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium) to a Lewis basic heteroatom within the DMG (in this case, the oxygen or nitrogen of the sulfonamide). wikipedia.orgbaranlab.org This coordination, often enhanced by additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), increases the kinetic acidity of the adjacent ortho protons, facilitating their removal by the alkyl anion of the organolithium base. baranlab.orgcardiff.ac.uk

In this compound, the sulfonamide group can direct lithiation to either the C-2 or C-6 position. The C-2 position is flanked by the C-3 methyl group, which may introduce some steric hindrance. The resulting aryllithium species can then be quenched with a wide variety of electrophiles to introduce new functional groups with high regioselectivity. This avoids the mixture of isomers often obtained in classical electrophilic aromatic substitution reactions. wikipedia.org

Based on studies of analogous N,N-dialkylbenzenesulfonamides, a range of functional groups can be introduced at the ortho position. cdnsciencepub.com

| Electrophile | Reagent Example | Resulting Functional Group | Product Type |

|---|---|---|---|

| Carbonyl Compound | Benzophenone (Ph₂CO) | -C(OH)Ph₂ | Tertiary Alcohol |

| Nitrile | Benzonitrile (PhCN) | -C(=NH)Ph | Imine (hydrolyzes to Ketone) |

| Isocyanate | Phenylisocyanate (PhNCO) | -C(=O)NHPh | Amide |

| Carbon Dioxide | CO₂ (gas) | -COOH | Carboxylic Acid |

| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ | Alkylated Arene |

| Borate (B1201080) Ester | Trimethyl borate (B(OMe)₃) | -B(OH)₂ (after hydrolysis) | Boronic Acid |

Cyclization and Rearrangement Mechanisms

Intramolecular Cyclization Pathways of Derivatives

Derivatives of this compound, particularly those functionalized at the ortho position, can serve as precursors for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. A key example involves the thermal cyclization of an ortho-carbinol derivative. When the aryllithium species generated from DoM reacts with a ketone like benzophenone, the resulting tertiary alcohol can undergo thermal cyclodeamination. cdnsciencepub.com This process involves the intramolecular attack of the hydroxyl group onto the sulfur atom of the sulfonamide, with the elimination of diethylamine, to form a cyclic sulfonated ester, known as a sultone.

Rearrangement Processes under Specific Reaction Conditions

The derivatives of this compound can also undergo molecular rearrangements under specific conditions. For instance, an oxime formed from the reaction of an ortho-ketone derivative (obtained via DoM followed by reaction with a nitrile and hydrolysis) can undergo a Beckmann rearrangement. cdnsciencepub.com When treated with an acid catalyst like phosphorus pentachloride, the oxime rearranges to form an N-substituted amide.

Another relevant transformation is the anionic Fries rearrangement, which can occur in ortho-lithiated systems. While well-documented for O-aryl carbamates, a similar rearrangement could be envisioned for related sulfonamide systems under certain conditions, involving the migration of a group from the heteroatom to the ortho-lithiated carbon of the ring. uwindsor.ca

Transition Metal-Catalyzed Transformations

The aryllithium and aryl boronic acid derivatives synthesized via DoM are valuable precursors for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For example, the ortho-lithiated derivative of this compound can undergo transmetalation with zinc or tin reagents to generate organozinc or organostannane compounds. These can then participate in palladium-catalyzed Negishi or Stille cross-coupling reactions with various organic halides. ethz.ch

Alternatively, quenching the aryllithium with trimethyl borate yields an ortho-boronic acid derivative. This intermediate is a key substrate for the Suzuki-Miyaura cross-coupling reaction, which couples the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov These methods provide a powerful route to biaryl compounds and other complex architectures that would be difficult to synthesize otherwise.

| Coupling Reaction | Aryl Derivative | Coupling Partner (R-X) | Catalyst System (Example) | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | ortho-Boronic Acid | Aryl/Vinyl Halide or Triflate | Pd(PPh₃)₄, Na₂CO₃ | C-C |

| Stille | ortho-Stannane | Aryl/Vinyl Halide or Triflate | PdCl₂(PPh₃)₂ | C-C |

| Negishi | ortho-Zinc Halide | Aryl/Vinyl Halide | Pd(dppf)Cl₂ | C-C |

| Buchwald-Hartwig | ortho-Halide | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N |

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Sulfonamide Derivatives

No studies have been identified that report the use of this compound as a substrate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, or Negishi couplings. These reactions typically require the presence of a leaving group, such as a halide or triflate, on the aromatic ring. The benzenesulfonamide moiety in this compound is generally not considered a viable leaving group under standard palladium-catalyzed cross-coupling conditions, and there is no literature to suggest its activation for such transformations.

Structural Elucidation and Conformational Analysis of N,n Diethyl 3,4 Dimethylbenzenesulfonamide Architectures

Solution-Phase Conformational Studies of N,N-Diethyl-3,4-Dimethylbenzenesulfonamide Architectures

The conformational landscape of this compound in solution is primarily dictated by rotation around the sulfonamide S-N bond and the C-S bond of the benzene (B151609) ring. These rotational dynamics give rise to various conformational isomers that can be investigated using solution-phase spectroscopic techniques.

Dynamic NMR and Related Techniques for Rotational Barriers and Conformational Dynamics

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for quantifying the energy barriers associated with conformational exchange processes occurring on the NMR timescale. montana.edu In the case of this compound, restricted rotation around the S-N bond is expected due to the partial double bond character arising from pπ-dπ interaction between the nitrogen lone pair and the sulfur d-orbitals. This restricted rotation leads to magnetic non-equivalence of the two ethyl groups.

At low temperatures, where the rate of rotation is slow on the NMR timescale, separate signals for the diastereotopic methylene (B1212753) protons of each ethyl group would be anticipated. As the temperature increases, the rate of rotation around the S-N bond increases. At the coalescence temperature (Tc), the two distinct signals broaden and merge into a single, time-averaged signal. By analyzing the lineshape changes as a function of temperature, the rate constants for the rotational process can be determined, and subsequently, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation.

While specific experimental data for this compound is not available in the literature, studies on analogous N,N-disubstituted sulfonamides provide insight into the expected rotational barriers. For instance, unusually high rotational barriers (62–71 kJ·mol−1) have been observed for N,N-disubstituted nonafluorobutane-1-sulfonamides, attributed to the strong electron-withdrawing nature of the perfluorobutyl group enhancing the S-N double bond character. researchgate.net For N,N-diethyl-p-toluenesulfonamide, a structurally similar compound, a significant barrier to rotation is also expected. The substitution pattern on the benzene ring can influence the electronic properties of the sulfonyl group and thus modulate the height of the rotational barrier.

| Compound Class | Typical Rotational Barrier (ΔG‡) | Key Influencing Factors |

| N,N-Dialkylacetamides | 12-80 kJ/mol montana.edu | Resonance stabilization of the amide bond |

| N,N-Disubstituted Sulfonamides | 62-71 kJ/mol (for highly fluorinated analogues) researchgate.net | Electronic effects of the sulfonyl substituent, steric hindrance |

| N-Benzhydrylformamides | - | Steric interactions and electronic structure nih.gov |

This table presents generalized data for classes of related compounds to infer the expected behavior of this compound.

Correlation with Solid-State Structures

The conformation adopted by this compound in the solid state is determined by a combination of intramolecular forces and intermolecular packing forces within the crystal lattice. X-ray crystallography provides a precise picture of the solid-state conformation. It is often of interest to compare this solid-state structure with the predominant conformation in solution, as determined by techniques like NMR.

In the solid state, sulfonamides often participate in various intermolecular interactions, including hydrogen bonding (if N-H protons are present) and π-π stacking interactions between aromatic rings. nih.gov For this compound, weak C-H···O interactions are likely to play a role in the crystal packing. The conformation observed in the crystal structure represents a low-energy state, but it may not be the only or even the most populated conformer in solution, where the molecule is free from crystal lattice constraints.

A study on a related compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide, revealed a distorted tetrahedral geometry around the sulfur atom in the solid state, with a specific dihedral angle between the two aromatic rings. nih.gov It is plausible that this compound would adopt a similar distorted tetrahedral geometry around the sulfur atom in its crystalline form.

Computational and Theoretical Investigations of N,n Diethyl 3,4 Dimethylbenzenesulfonamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,N-diethyl-3,4-dimethylbenzenesulfonamide, offering a detailed picture of its electronic landscape and energetic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) stands as a powerful and widely used method for investigating the electronic structure of molecules like this compound. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various electronic properties with a favorable balance between accuracy and computational cost.

DFT studies can reveal the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-deficient. This is crucial for understanding its reactivity and intermolecular interactions. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that correlates with the molecule's stability and reactivity.

A typical DFT analysis of this compound would involve geometry optimization to find the most stable arrangement of atoms, followed by the calculation of electronic properties. Different functionals and basis sets, such as B3LYP/6-311++G(d,p), are employed to achieve the desired accuracy. researchgate.netedu.krd

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

| Total Energy | -1250 Hartree |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Semi-Empirical Methods for Reactivity and Energy Predictions

Semi-empirical methods offer a faster, albeit less accurate, alternative to ab initio methods like DFT for predicting the reactivity and energy of this compound. These methods, such as PM6, utilize parameters derived from experimental data to simplify the complex integrals in the Schrödinger equation. scispace.com

These techniques are particularly useful for preliminary screenings of large sets of molecules or for studying large molecular systems where DFT calculations would be computationally prohibitive. For this compound, semi-empirical methods can be employed to quickly estimate heats of formation, ionization potentials, and electron affinities, providing a general overview of its energetic landscape and reactivity. While not as precise as DFT, they can effectively identify trends and provide qualitative insights.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are invaluable for predicting the spectroscopic properties of this compound, aiding in the interpretation of experimental spectra. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

These predictions are highly sensitive to the molecular geometry, and thus, accurate geometry optimization is a prerequisite. DFT methods are commonly used for this purpose. The calculated chemical shifts, when compared with experimental data, can help confirm the molecular structure and assign specific signals to the corresponding atoms in the molecule.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (aromatic, attached to S) | 138.5 | 139.2 |

| C (aromatic, methyl-substituted) | 142.1 | 142.8 |

| C (aromatic, methyl-substituted) | 135.4 | 136.1 |

| C (aromatic) | 128.9 | 129.5 |

| C (aromatic) | 126.3 | 127.0 |

| C (aromatic) | 120.7 | 121.4 |

| CH₂ (ethyl) | 42.8 | 43.5 |

| CH₃ (ethyl) | 14.2 | 14.9 |

| CH₃ (aromatic) | 20.1 | 20.8 |

| CH₃ (aromatic) | 19.5 | 20.2 |

Note: The values in this table are illustrative and represent the type of data obtained from spectroscopic prediction studies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of this compound, from its conformational preferences to its interactions with its environment.

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a flexible molecule like this compound is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of the molecule and to map out the energy landscape that governs their interconversion.

Computational methods can systematically explore the conformational space of this compound by rotating its single bonds and calculating the energy of each resulting geometry. This allows for the identification of local and global energy minima, which correspond to the most stable conformations. The results of such an analysis can be visualized as a potential energy surface, which provides a comprehensive picture of the molecule's flexibility and the energy barriers between different conformers. nih.gov

Simulation of Intermolecular Interactions with Solvent Systems or Other Chemical Entities

Molecular dynamics (MD) simulations can be used to study the behavior of this compound over time, providing insights into its interactions with solvent molecules or other chemical species. In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system.

By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), it is possible to study how the solvent affects its conformation and dynamics. These simulations can also reveal the nature of intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solvation process. Furthermore, MD simulations can be used to model the interaction of this compound with other molecules, providing a molecular-level understanding of its binding affinity and interaction patterns.

Mechanistic Computational Studies

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, mechanistic computational studies are instrumental in understanding its formation and potential transformations.

Elucidation of Reaction Pathways and Transition States

The synthesis of sulfonamides, including this compound, typically involves the reaction of a sulfonyl chloride with an amine. eurjchem.com Computational studies on analogous systems have been crucial in elucidating the precise mechanisms of these reactions. The formation of the sulfur-nitrogen bond is a key step, and theoretical calculations help to map out the potential energy surface of the reaction, identifying the most likely pathways.

One commonly investigated mechanism is a one-step, SN2-type reaction. nih.gov In this pathway, the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to a transition state where the N-S bond is forming concurrently with the cleavage of the S-Cl bond. Density Functional Theory (DFT) calculations are frequently employed to model these transition states. acs.org For instance, calculations at the B3LYP/6-31+G(d) level of theory can provide detailed geometries and vibrational frequencies of the transition state structure, confirming it as a first-order saddle point on the potential energy surface. acs.org

Alternative, multi-step pathways can also be explored. For example, a sulfonyl addition-elimination (SAN) mechanism might involve the formation of a transient pentacoordinate sulfur intermediate. nih.gov Computational models can differentiate between these possibilities by calculating the energy barriers associated with each step. Studies on related compounds have shown that the SN2-like mechanism, where the intermediate would represent the transition state, is often favored. nih.gov

Furthermore, computational methods can explore more complex reaction schemes, such as those involving catalysts or different leaving groups. For example, theoretical calculations have been used to compare the reactivity of sulfonyl chlorides versus sulfonyl fluorides, showing that the reaction with chlorides is generally faster. nih.gov Similarly, DFT calculations have been applied to understand base-mediated reactions, modeling how the base interacts with the reactants to facilitate C-C and C-N bond formation in related heterocyclic systems. acs.org In electrochemical syntheses, computational models can help propose mechanisms involving radical intermediates and consecutive oxidation steps. rsc.orgacs.org

Energetic Favorability of Proposed Chemical Transformations

A primary goal of mechanistic computational studies is to determine the energetic feasibility of a proposed reaction pathway. This is achieved by calculating the relative energies of reactants, transition states, and products. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter, as it governs the reaction rate.

Theoretical calculations have demonstrated that the formation of sulfonamides from sulfonyl chlorides and N-silylamines is a highly exothermic process, which suggests it is thermodynamically favorable. nih.gov The energy barrier for such transformations can be quantified using computational methods. For example, DFT calculations for the reaction of a sulfonyl intermediate with a hydrazine suggested an energy barrier of 22.3 kcal/mol for the concerted sulfur oxidation/iodine reduction step. kit.edu A similar reaction using an amine instead of a hydrazine was found to have a slightly lower transition state energy barrier of 21.7 kcal/mol, indicating a comparable mechanism. kit.edu

In studies comparing different halogenating agents in reactions with model sulfonamides, transition states for the formation of N-chlorosulfonamides were found to be very high in energy (59.5 to 64.0 kcal/mol), suggesting this pathway is highly improbable under normal conditions. mdpi.com Conversely, activation barriers for subsequent steps, such as the elimination of molecular iodine from an adduct to form an aziridine, were calculated to be much lower, in the range of 6–10 kcal/mol. mdpi.com

These energetic calculations allow researchers to construct a detailed reaction energy profile, which visually represents the energy changes throughout the reaction. This profile helps to identify the rate-determining step (the step with the highest activation energy) and provides a quantitative basis for comparing different potential mechanisms. For this compound, such studies would clarify why certain synthetic routes are more efficient than others and could guide the optimization of reaction conditions.

Predictive Modeling for Chemical Parameters

Computational models are not only used to understand reaction mechanisms but also to predict various physicochemical properties of molecules. These predictive models are often faster and more cost-effective than experimental measurements.

Computational Prediction of Collision Cross Sections

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge. A key parameter measured is the collision cross section (CCS), which is a measure of the ion's effective area as it moves through a buffer gas. researchgate.net Experimentally measuring CCS values for every compound of interest is impractical, creating a need for accurate computational prediction methods. mdpi.com

Machine learning (ML) has emerged as a dominant approach for predicting CCS values for small molecules. mdpi.comacs.org These models are trained on large datasets of experimentally determined CCS values and molecular structures. researchgate.net Various ML algorithms, such as random forest and graph attention networks, have been successfully applied. researchgate.netacs.org

One advanced model, MGAT-CCS, utilizes a machine learning approach that integrates graph attention networks and multimodal molecular representations to predict CCS values based on chemical class. acs.orgnih.gov Such models can achieve high accuracy, with median relative errors often below 2% for many classes of small molecules. acs.orgnih.gov These predictions can significantly aid in the identification of unknown compounds in complex mixtures by providing an additional data point to match against libraries. nih.gov For this compound, these tools could predict its CCS value for various adducts (e.g., [M+H]+, [M+Na]+), facilitating its identification in metabolomics or environmental screening. acs.org

| Model Name | Methodology | Reported Median Relative Error | Applicability |

|---|---|---|---|

| MGAT-CCS | Multimodal Graph Attention Network | ~0.5-1.6% | Lipids and Metabolites acs.orgnih.gov |

| AllCCS | Deep Learning | ~2-4% | Broad range of small molecules acs.org |

| CCSBase | Support Vector Machine | ~3-5% | Small Molecules acs.org |

| Random Forest Models | Ensemble Learning (Random Forest) | ~2.2% | Cross-platform small molecules researchgate.net |

Theoretical Approaches to Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are theoretical approaches that aim to find a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. researchgate.net For benzenesulfonamide (B165840) systems, QSPR/QSAR models have been developed to predict a wide range of parameters. nih.govnih.gov

The process involves calculating a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, like multiple linear regression or more advanced machine learning techniques, are then used to build a model that correlates these descriptors with the property of interest.

For example, QSAR studies on benzenesulfonamide derivatives have been used to predict their binding affinity to biological targets like carbonic anhydrase or their activity as β3-adrenergic receptor agonists. nih.govnih.gov In other studies, QSPR models have successfully predicted physicochemical properties like the dissociation constant (pKa) using descriptors such as surface tension and refractive index. researchgate.netqsardb.org

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), generates 3D contour maps. tandfonline.com These maps highlight regions around the molecule where modifications to steric, electrostatic, or hydrophobic fields would likely increase or decrease the desired property or activity. tandfonline.com For this compound, a QSPR model could be developed to predict properties like its solubility, chromatographic retention time, or environmental fate based on its calculated molecular descriptors.

| Descriptor Type | Example Descriptor | Property Influenced |

|---|---|---|

| Topological | Molecular Weight (MW) | Size, Boiling Point |

| Electronic | Dipole Moment | Polarity, Solubility |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Membrane Permeability, Bioaccumulation |

| Steric | Molecular Volume | Receptor Binding, Reaction Rate |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity, Electronic Transitions |

Structure Reactivity and Structure Property Relationships in N,n Diethyl 3,4 Dimethylbenzenesulfonamide Analogues

Influence of N,N-Diethyl Substitution on Sulfonamide Reactivity

The reactivity of the sulfonamide functional group in N,N-diethyl-3,4-dimethylbenzenesulfonamide is significantly modulated by the presence of the two ethyl groups on the nitrogen atom. These substituents exert both steric and electronic effects that influence the chemical behavior of the molecule.

Steric Effects: The ethyl groups are bulkier than the hydrogen atoms of an unsubstituted sulfonamide or the methyl groups of an N,N-dimethyl analogue. This increased steric hindrance around the nitrogen and sulfur atoms can impede the approach of reagents. nih.govorganic-chemistry.org For instance, in reactions such as alkylation or acylation at the nitrogen, the steric bulk of the diethyl groups can decrease reaction rates compared to less hindered analogues. organic-chemistry.org Similarly, nucleophilic attack at the electrophilic sulfur center is also subject to this steric shielding, potentially requiring more forcing reaction conditions. Studies on related N-alkyl sulfonamides have shown that increased steric encumbrance can significantly lower yields in substitution reactions. nih.govresearchgate.net

Electronic Effects: Alkyl groups, including ethyl groups, are weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom. An increase in electron density on the nitrogen can, in turn, influence the adjacent sulfonyl group. This has implications for the stability and reactivity of the S-N bond. The electron-donating nature of the diethyl groups makes the nitrogen atom more nucleophilic compared to an unsubstituted sulfonamide, although this enhanced nucleophilicity is often counteracted by the steric effects mentioned above.

| N-Substituent | Relative Steric Hindrance | Inductive Effect | Expected Impact on Reactivity at Sulfur |

|---|---|---|---|

| -H, -H (Unsubstituted) | Low | None | High accessibility |

| -CH₃, -CH₃ (Dimethyl) | Moderate | +I (Moderate) | Moderately accessible |

| -CH₂CH₃, -CH₂CH₃ (Diethyl) | High | +I (Slightly stronger than methyl) | Reduced accessibility |

| -CH₂Ph, -CH₂Ph (Dibenzyl) | Very High | +I (Weak) | Significantly reduced accessibility |

Effects of 3,4-Dimethyl Substitution on Aromatic Ring Reactivity and Electron Density

The 3,4-dimethyl substitution pattern on the benzenoid ring plays a critical role in directing the reactivity of the molecule in electrophilic aromatic substitution (EAS) reactions. Methyl groups are activating substituents, meaning they make the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. lumenlearning.comlibretexts.org

Directing Effects: Methyl groups are classified as ortho, para-directors. msu.eduuci.edu This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In this compound, the substituents are:

-SO₂NEt₂ group: This is a meta-director and is strongly deactivating due to its powerful electron-withdrawing nature. rsc.org

-CH₃ groups at C3 and C4: These are ortho, para-directors and are activating.

The positions on the ring available for substitution are C2, C5, and C6.

Position C2: This position is ortho to the C3-methyl group and meta to the C4-methyl group.

Position C5: This position is ortho to the C4-methyl group and meta to the C3-methyl group.

Position C6: This position is para to the C3-methyl group and meta to the C4-methyl group.

The directing effects of the two methyl groups reinforce each other, strongly activating positions 2, 5, and 6. The powerful deactivating and meta-directing influence of the sulfonamide group at C1 primarily affects the ortho positions (C2 and C6). However, the combined activating effect of the two methyl groups generally overrides the deactivating effect of the sulfonamide group, making the ring susceptible to electrophilic attack, albeit less so than xylenes (B1142099) themselves. The most likely positions for electrophilic attack would be C2, C5, and C6, with the precise outcome depending on the steric demands of the electrophile and the specific reaction conditions.

Comparative Analysis of Reactivity with Other Sulfonamide Derivatives (e.g., N,N-dimethyl, N,N-dibenzyl)

The reactivity of this compound can be better understood by comparing it to analogues with different N-substituents, such as N,N-dimethyl and N,N-dibenzyl groups. The primary differences arise from steric and electronic factors associated with the N-alkyl or N-aryl groups.

N,N-Dimethylbenzenesulfonamide analogues: The methyl groups are smaller than ethyl groups, resulting in less steric hindrance around the sulfonamide nitrogen. This makes the N,N-dimethyl derivatives generally more reactive in transformations involving the sulfonyl group, such as nucleophilic substitution or reduction. nih.gov While both dimethyl and diethyl groups are electron-donating, the difference in their inductive effects is minor and often overshadowed by the significant difference in steric bulk.

N,N-Dibenzylbenzenesulfonamide analogues: Benzyl (B1604629) groups are substantially larger than ethyl groups, introducing severe steric hindrance. This drastically reduces the reactivity of the sulfonamide group. nih.gov For example, N-benzylbenzenesulfonamide has been shown to be unreactive in certain alkylation reactions where less hindered sulfonamides proceed. nih.gov The electronic effect of the benzyl group is weakly inductive and does not significantly alter the electron density on the nitrogen compared to other alkyl groups. Therefore, the reactivity is almost entirely governed by steric factors, making N,N-dibenzyl derivatives the least reactive in this series for reactions at the nitrogen or sulfur center.

| Derivative | N-Substituent Size (van der Waals radius) | Relative Steric Hindrance | General Reactivity in SN Reactions at Sulfur |

|---|---|---|---|

| N,N-Dimethyl | Small | Low | Highest |

| N,N-Diethyl | Medium | Medium | Intermediate |

| N,N-Dibenzyl | Large | High | Lowest |

Stereoelectronic Control in Synthetic Transformations

Stereoelectronic effects, which relate to the influence of orbital overlap on molecular geometry and reactivity, play a subtle but important role in the transformations of this compound. wikipedia.org These effects are primarily concerned with the spatial arrangement of orbitals and how this arrangement dictates reaction pathways.

One key aspect is the conformational preference around the S-N bond. The molecule is not rigid and can adopt various conformations through rotation around its single bonds. The relative orientation of the nitrogen lone pair, the S=O bonds, and the S-C bond can influence reactivity. For a reaction to occur, orbitals of the reactants must overlap effectively. For example, in a reaction involving the nitrogen lone pair, the most stable ground-state conformation may not be the most reactive one. The molecule may need to adopt a higher-energy conformation to achieve the correct orbital alignment for a reaction to proceed, which can affect the activation energy of the process.

In reactions involving the aromatic ring, the conformation of the N,N-diethylsulfonamide group relative to the ring can influence the accessibility of the ortho positions (C2 and C6). Steric crowding between the ethyl groups and a potential incoming electrophile at an ortho position can create a kinetic barrier, potentially favoring substitution at the less hindered C5 position. The specific rotational barriers and preferred dihedral angles would determine the extent of this stereoelectronic control. Such conformational analyses often require computational modeling or detailed spectroscopic studies like NOESY. mdpi.commq.edu.au

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a molecule with its physicochemical properties. researchgate.net The fundamental idea is that the properties of a chemical are encoded in its molecular structure, which can be described by numerical values known as molecular descriptors. jcsp.org.pk

For this compound, QSPR models could be developed to predict various properties such as solubility, boiling point, or reactivity in a specific chemical transformation. These models are built using a dataset of related sulfonamide compounds for which the properties are known. jcsp.org.pkresearchgate.net

The process typically involves:

Descriptor Calculation: For a series of sulfonamides, various molecular descriptors are calculated. These can include topological indices (describing molecular branching and size), quantum chemical descriptors (like HOMO/LUMO energies, dipole moment), and geometric descriptors (related to the 3D shape of the molecule). researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the descriptors to the property of interest. researchgate.netjcsp.org.pk

Model Validation: The predictive power of the model is tested using both internal (e.g., leave-one-out cross-validation) and external validation sets of compounds not used in the model's creation. nih.gov

While specific QSPR studies on this compound are not readily found in the public literature, numerous studies on broader classes of benzenesulfonamide (B165840) derivatives exist. nih.govniscpr.res.in These studies have successfully predicted properties like thermal energy, heat capacity, and entropy using descriptors such as the Balaban index (J), LUMO energy (Elumo), and Harary index (H). jcsp.org.pkresearchgate.net Such models provide a powerful tool for estimating the chemical behavior of new or untested compounds like this compound without the need for extensive laboratory experiments.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as Activating Groups in Polymer Chemistry

The N,N-dialkylsulfonamide group is recognized for its strong electron-withdrawing nature. This characteristic enables it to activate adjacent leaving groups on an aromatic ring, making the ring susceptible to attack by nucleophiles. This principle is harnessed in a specific type of step-growth polymerization to create high-performance polymers.

Facilitation of Nucleophilic Aromatic Substitution Polymerization

Nucleophilic Aromatic Substitution (NAS) polymerization is a key method for synthesizing poly(arylene ether)s. The reaction requires an activated aromatic monomer, typically an aryl dihalide, where the halogen atoms (leaving groups) are activated by a potent electron-withdrawing group. The sulfonamide moiety serves effectively in this activating role. researchgate.net

For successful polymerization, monomers must be sufficiently reactive. Studies on compounds like 2,4-difluoro-N,N-dimethylbenzenesulfonamide have confirmed that the sulfonamide group is sufficiently electron-withdrawing to activate aryl fluorides for substitution by phenoxide nucleophiles. researchgate.netresearchgate.net Model reactions have shown that these aryl fluorides can be displaced in quantitative yields, indicating the suitability of this chemistry for forming high molecular weight polymers. researchgate.netresearchgate.net The reaction proceeds via the attack of a bisphenoxide nucleophile on the electron-deficient carbon atom bearing the fluoride, displacing it to form an ether linkage, the characteristic bond in the resulting polymer backbone.

Synthesis of Poly(arylene ether)s and Related Polymers

Building on the principles of NAS, a variety of poly(arylene ether)s (PAEs) have been synthesized using N,N-dialkylbenzenesulfonamide-based monomers. A notable example is the use of N,N-diethyl-3,5-difluorobenzene sulfonamide as a monomer in polycondensation reactions with various bisphenols, including bisphenol A, bisphenol AF, 4,4′-biphenol, and hydroquinone. researchgate.netresearchgate.net

These reactions yield a series of poly(arylene ether)s that incorporate the N,N-diethylbenzenesulfonamide group as a pendant moiety attached to the polymer backbone. researchgate.net The resulting polymers carry the activating group in this pendant position, which provides a site for potential functionalization without directly altering the main polymer chain. researchgate.net This synthetic strategy has been successfully employed to produce high molecular weight poly(aryl ether sulfonamide)s. researchgate.net

Role in Tailoring Polymer Properties

The incorporation of the N,N-diethylbenzenesulfonamide group, even as a pendant feature, significantly influences the macroscopic properties of the resulting polymers. By carefully selecting the monomer structure, researchers can fine-tune critical material characteristics such as glass transition temperature and thermal stability.

Modulation of Glass Transition Temperatures in Sulfonamide-Containing Polymers

The glass transition temperature (Tg) is a crucial parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The structure of the pendant sulfonamide group plays a direct role in modulating this property.

Research has demonstrated that the length of the N-alkyl chains on the sulfonamide group can be used to tailor the Tg of poly(arylene ether)s. researchgate.net For instance, a series of polymers prepared by reacting various N,N-dialkyl-3,5-difluorobenzenesulfonamides (with alkyl groups ranging from n-propyl to n-octyl) with bisphenol A showed a systematic variation in their Tg values. researchgate.net

Specifically, for polymers synthesized using N,N-diethyl-3,5-difluorobenzene sulfonamide with different bisphenols, the glass transition temperatures were found to be in the range of 72–142 °C. researchgate.netresearchgate.net In another study involving 2,4-difluoro-N,N-dimethylbenzenesulfonamide, the resulting high molecular weight polymers exhibited moderate to high glass transition temperatures, ranging from 163 to 199 °C. researchgate.net This demonstrates the capability of the sulfonamide side group to influence chain mobility and, consequently, the Tg.

| Activating Monomer | Bisphenol Comonomer(s) | Resulting Polymer Tg Range (°C) | Reference |

|---|---|---|---|

| N,N-diethyl-3,5-difluorobenzene sulfonamide | Bisphenol A, Bisphenol AF, 4,4′-biphenol, hydroquinone, etc. | 72–142 | researchgate.netresearchgate.net |

| 2,4-difluoro-N,N-dimethylbenzenesulfonamide | Bisphenol A, 4,4′-biphenol, Bisphenol AF, hydroquinone | 163–199 | researchgate.net |

Influence on Polymer Thermal Stability

Thermogravimetric analysis (TGA) of poly(arylene ether)s containing pendant N,N-diethylsulfonamide groups showed moderate thermal stability, with 5% weight loss temperatures recorded between 366 °C and 385 °C. researchgate.netresearchgate.net Similarly, polymers derived from other N,N-dialkyl-3,5-difluorobenzenesulfonamides displayed onsets of weight loss in the range of 369 °C to 410 °C. researchgate.net

Polymers synthesized from 2,4-difluoro-N,N-dimethylbenzenesulfonamide were shown to be thermally stable, with 5% weight loss occurring in a nitrogen atmosphere at temperatures ranging from 398 °C to 442 °C. researchgate.net These findings underscore that the sulfonamide moiety is not only an effective activating group but also contributes to the creation of thermally stable materials.

| Activating Monomer | Thermal Stability Metric (TGA) | Temperature Range (°C) | Reference |

|---|---|---|---|

| N,N-diethyl-3,5-difluorobenzene sulfonamide | 5% Weight Loss Temperature | 366–385 | researchgate.netresearchgate.net |

| N,N-dialkyl-3,5-difluorobenzenesulfonamides | Onset of Weight Loss | 369–410 | researchgate.net |

| 2,4-difluoro-N,N-dimethylbenzenesulfonamide | 5% Weight Loss Temperature | 398–442 | researchgate.net |

Synthetic Scaffolds for Complex Molecular Architectures

Beyond their role in the primary polymerization process, the pendant N,N-diethylsulfonamide groups distributed along the polymer chain serve as valuable synthetic scaffolds. These accessible functional groups open up possibilities for post-polymerization modification, allowing for the construction of more complex and tailored molecular architectures.

The presence of the sulfonamide group provides a chemical handle that can be used to attach other functional units, sensors, or cross-linking agents without disrupting the integrity of the polymer backbone. researchgate.net This capability is highly advantageous for developing materials with specialized functions, such as modified surface properties, enhanced solubility, or the ability to participate in subsequent chemical reactions. By leveraging the pendant sulfonamide groups, a single base polymer can be transformed into a family of materials with diverse and precisely controlled properties, demonstrating the utility of this chemical group as a versatile platform for advanced materials design.

Derivatization into Multi-Functionalized Compounds

The chemical structure of N,N-diethyl-3,4-dimethylbenzenesulfonamide offers several sites for derivatization, enabling its transformation into a variety of multi-functionalized compounds. These modifications can be broadly categorized into reactions involving the aromatic ring and those targeting the sulfonamide group.

The 3,4-dimethylphenyl group can undergo electrophilic aromatic substitution reactions, introducing additional functional groups onto the ring. The directing effects of the methyl and sulfonamide substituents, along with the reaction conditions, will determine the position of the new substituent. Potential derivatization reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. These reactions can introduce nitro, halo, sulfonic acid, and acyl or alkyl groups, respectively, thereby creating bifunctional or polyfunctional molecules. For instance, subsequent reduction of a newly introduced nitro group can yield an amino group, providing a handle for further functionalization, such as amide bond formation.

Modifications involving the sulfonamide moiety are also feasible. While the N,N-diethyl groups are generally robust, advanced synthetic methods could potentially allow for their cleavage and replacement with other alkyl or aryl groups, altering the steric and electronic properties of the molecule.

The table below summarizes potential derivatization reactions for this compound.

| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced | Resulting Compound Class |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | -NO₂ | Nitro-substituted benzenesulfonamide (B165840) |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | -Br, -Cl | Halo-substituted benzenesulfonamide |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | Sulfonated benzenesulfonamide |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR | Acyl-substituted benzenesulfonamide |

These derivatization strategies allow for the synthesis of a library of compounds based on the this compound core, each with unique properties and potential applications in areas such as medicinal chemistry and materials science. For example, the introduction of coordinating groups could lead to the development of novel ligands for metal catalysis or materials with specific electronic properties. The synthesis of novel benzenesulfonamide derivatives bearing functionalized imidazole (B134444) moieties has been explored for potential applications in targeting multidrug-resistant pathogens. researchgate.netmdpi.com

Use as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

The broader class of sulfonamides has found significant application in asymmetric synthesis, where they can function as chiral auxiliaries or as part of chiral ligands for metal-catalyzed reactions. researchtrends.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

For this compound to be utilized in this context, a chiral element would need to be introduced into its structure. This could be achieved, for example, by synthesizing the sulfonamide from a chiral amine instead of diethylamine (B46881). The resulting chiral sulfonamide could then be used to direct the stereoselective formation of a new stereocenter in a substrate. After the desired transformation, the chiral auxiliary can be cleaved and potentially recovered.

Furthermore, chiral sulfonamide-containing molecules are widely used as ligands in asymmetric catalysis. researchtrends.net These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the reaction, leading to the preferential formation of one enantiomer of the product over the other. The development of sulfonamide-based ligands has been shown to be effective for various catalytic asymmetric reactions. nih.gov

The table below presents examples of asymmetric reactions where sulfonamide-based ligands have been successfully employed.

| Asymmetric Reaction | Metal Catalyst | Role of Sulfonamide Ligand | Typical Product |

|---|---|---|---|

| Alkylation of Aldehydes | Ti(OiPr)₄ | Induces enantioselectivity in the addition of organozinc reagents. researchtrends.net | Chiral secondary alcohols |

| Transfer Hydrogenation of Ketones | Ru(II), Rh(III), Ir(I) | Forms a chiral metal complex that facilitates asymmetric hydrogenation. researchtrends.net | Chiral secondary alcohols |

| Diels-Alder Reaction | Various Lewis Acids | Coordinates to the catalyst to create a chiral pocket. researchtrends.net | Enantioenriched cyclic compounds |

| Michael Addition | Organocatalyst or Metal Complex | Can act as a bifunctional catalyst or a chiral ligand. researchtrends.net | Chiral 1,5-dicarbonyl compounds |

While there is no specific literature on the use of this compound as a chiral auxiliary or ligand, its structural features are amenable to the incorporation of chirality, suggesting its potential for such applications in asymmetric synthesis.

Development of Novel Synthetic Reagents and Methodologies

The benzenesulfonamide framework is a valuable platform for the development of novel synthetic reagents and methodologies. The chemical stability and predictable reactivity of this functional group allow for its use as a building block in the construction of more complex molecular architectures.

N,N-dialkylbenzenesulfonamides can be precursors to other functional groups through various chemical transformations. For example, the sulfonamide group can be reductively cleaved to afford the corresponding amine and sulfinic acid, or it can be involved in more complex rearrangements and cyclization reactions to form heterocyclic compounds.